molecular formula C6H8O B1344263 1-Ethynylcyclobutan-1-ol CAS No. 98135-75-2

1-Ethynylcyclobutan-1-ol

Cat. No. B1344263
CAS RN: 98135-75-2
M. Wt: 96.13 g/mol
InChI Key: MXZYOPVAKCCOJN-UHFFFAOYSA-N
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Description

1-Ethynylcyclobutan-1-ol is a compound that can be derived from cyclobutane, a molecule characterized by a four-membered ring structure. The ethynyl group attached to the cyclobutane ring indicates the presence of a carbon-carbon triple bond, which is known for its high reactivity. The hydroxyl group (-OH) makes this compound an alcohol, which could potentially influence its reactivity and solubility.

Synthesis Analysis

The synthesis of related cyclobutane derivatives has been explored in various studies. For instance, 2-Ethoxycarbonyl-1-silacyclobutanes were synthesized through intramolecular C–H insertion of carbenes generated photochemically from α-(di-tert-butylsilyl)-α-diazoacetates, which then underwent thermal ring-expansion to form six-membered ring structures . Another study reported the synthesis of linear oligomers of a cyclobutadiene derivative, which involved coupling under Hay conditions and yielded a range of oligomers from dimer to nonamer . These methods highlight the reactivity of cyclobutane derivatives and their potential for forming larger, more complex structures.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been the subject of detailed analysis. A combined electron diffraction and microwave spectroscopic study determined the structures and conformations of isoelectronic and isovalent molecules, including ethynylcyclobutane . This study provided insights into the bond distances and angles, which are crucial for understanding the reactivity and physical properties of these molecules.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions due to the strain in the four-membered ring and the reactivity of substituents like the ethynyl group. For example, alkynylcyclobutanes have been used as precursors for the synthesis of cyclobutane-fused O-heterocycles, with different conditions leading to the formation of dihydropyrans or methylenetetrahydrofurans . These reactions demonstrate the versatility of cyclobutane derivatives in synthesizing complex cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The presence of an ethynyl group and a hydroxyl group in 1-ethynylcyclobutan-1-ol would likely affect its boiling point, solubility, and reactivity. The mass spectra of related compounds, such as 1-buten-3-yn-2-ol, have been studied to determine their ionization energies and heat of formation, which are important thermodynamic properties . These properties are essential for understanding the behavior of these compounds under different conditions and for their potential applications in synthesis and industry.

Scientific Research Applications

Mass Spectral Analysis

1-Ethynylcyclobutan-1-ol has been involved in the study of mass spectra of organic compounds. Tureček et al. (1986) explored the unstable neutral enol of 1-ethynylcyclobutanol and its deuterium-labeled analogs, generated by high-vacuum flash pyrolysis. This research provided insights into the ionization energy of the enol and the heat of formation of both the neutral enol and its cation radical (Tureček, Havlas, Maquin, & Gäumann, 1986).

Nickel(II) Complex Catalysis

In another study, Carusi et al. (1987) demonstrated the use of 1-ethynylcyclobutan-1-ol in catalysis. Specifically, the catalytic reaction of this compound in the presence of bisphosphine nickel(II) complexes yielded a linear trimer. This highlights its potential application in chemical synthesis and polymerization processes (Carusi, Cerichelli, Furlani, Russo, & Suber, 1987).

Structural and Conformational Analysis

Dakkouri and Typke (2000) conducted structural and conformational analyses of ethynylcyclobutane. This study provided a deeper understanding of the molecule's structure and conformations in the gaseous state, revealing important data for theoretical and computational chemistry (Dakkouri & Typke, 2000).

Polymerization Studies

Altmann et al. (1996) explored the polymerization of related compounds, such as diethynylcyclobutadiene. This research is crucial in understanding the behavior of 1-ethynylcyclobutan-1-ol in polymerization reactions and its potential applications in creating new polymeric materials (Altmann, Enkelmann, Beer, & Bunz, 1996).

Gas Phase Reactions

Cukanova and Pola (1993) investigated the CO2 laser photosensitized decomposition of diethynyl compounds, including those related to 1-ethynylcyclobutan-1-ol. Their research contributed to understanding the behavior of these compounds in the gas phase, particularly in terms of polymerization and reaction kinetics (Cukanova & Pola, 1993).

properties

IUPAC Name

1-ethynylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-6(7)4-3-5-6/h1,7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZYOPVAKCCOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626746
Record name 1-Ethynylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynylcyclobutan-1-ol

CAS RN

98135-75-2
Record name 1-Ethynylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynylcyclobutan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CA McAdam, MG McLaughlin, AJS Johnston… - Organic & …, 2013 - pubs.rsc.org
A facile and user-friendly protocol has been developed for the selective synthesis of E-vinyl silanes derived from propargylic alcohols using a PtCl2/XPhos catalyst system. The reaction …
Number of citations: 40 pubs.rsc.org
Z Li, X Li, MB Su, LX Gao, YB Zhou… - Journal of Medicinal …, 2020 - ACS Publications
… 24c (40 mg, 0.14 mmol) was reacted with 1-ethynylcyclobutan-1-ol following the general procedure B in DMSO to afford 25 mg (42%, solid) of the title compound upon reverse phase …
Number of citations: 30 pubs.acs.org

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